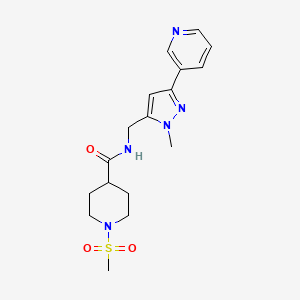

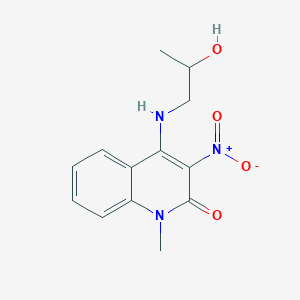

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a heterocyclic compound that appears to be related to a class of chemicals with potential biological activities. The structure suggests the presence of a pyrazole ring, a pyridine moiety, and a piperidine ring, which are common in medicinal chemistry for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the pyrazole ring followed by the introduction of various substituents. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with N-mono-substituted hydrazines to afford the target compounds . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives includes characterizing the target compounds by spectral data and bioassaying against phytopathogenic fungi .

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. For example, novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . The molecular docking studies are also performed to ascertain the probable binding model of the compounds, as seen in the case of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids .

Chemical Reactions Analysis

The chemical reactivity of these compounds often includes their ability to undergo further functionalization. For instance, NH-pyrazoles prepared from hydrazine hydrate can be further N-alkylated with alkyl halides . The antifungal activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides suggests that these compounds can interact with biological targets, indicating a potential for chemical reactions within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. The presence of a piperidine ring, for example, is known to impart certain ADME (absorption, distribution, metabolism, and excretion) properties to the molecules . The synthesis process can also affect the physical properties, such as purity and yield, as demonstrated in the scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride .

Aplicaciones Científicas De Investigación

Molecular Interactions and Receptor Binding

One study provides insight into the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, emphasizing the importance of conformational analysis and the development of unified pharmacophore models. This research highlights the antagonist's steric binding interaction with the receptor, which is crucial for understanding how similar compounds, including "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide," could interact with biological targets (Shim et al., 2002).

Glycine Transporter 1 Inhibition

Research on the identification of potent and orally available glycine transporter 1 (GlyT1) inhibitors led to the discovery of compounds with a structural diversity that could influence the central nervous system. These findings could inform the development of new treatments for neurological disorders, indicating a potential application for compounds like "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" (Yamamoto et al., 2016).

Synthesis of Novel Compounds

Another study focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, demonstrating the versatility of such compounds in creating new molecules with potential pharmacological properties. This suggests that "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" could be a precursor or a structural inspiration for synthesizing novel heterocyclic compounds (Karthikeyan et al., 2014).

Propiedades

IUPAC Name |

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3S/c1-21-15(10-16(20-21)14-4-3-7-18-11-14)12-19-17(23)13-5-8-22(9-6-13)26(2,24)25/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUQDJIQQSFVLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2549886.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2549891.png)

![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![N-Ethyl-N-[2-[2-(2-methylimidazo[1,2-a]pyridin-3-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2549895.png)

![N-(3-chlorophenyl)-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2549897.png)

![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)

![N-(2,6-difluorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2549900.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)